Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)
Description
Ligand Denticity and Binding Modes in Ethylenediaminetetraacetic Acid Derivatives
Ethylenediaminetetraacetic acid (EDTA) is a prototypical polydentate ligand capable of coordinating metal ions through six donor atoms: four carboxylate oxygen atoms and two amine nitrogen atoms. This hexadentate binding mode arises from EDTA’s four deprotonated carboxylic acid groups and two tertiary amine groups, which collectively donate six electron pairs to the central metal ion. In magnesium-EDTA complexes, the ligand typically adopts a fully deprotonated form, enabling maximal denticity.
However, EDTA exhibits flexidentate behavior, where its denticity adapts to steric and electronic constraints. For example, in the crystal structure of Mg₂EDTA·9H₂O, the magnesium ion in the anion [Mg(EDTA)OH₂]²⁻ is heptacoordinated, with EDTA contributing six donor atoms (four oxygen, two nitrogen) and one water molecule completing the coordination sphere. This contrasts with the cation [Mg(H₂O)₆]²⁺, where magnesium adopts a purely octahedral geometry with six water ligands. The adaptability of EDTA’s binding mode underscores its utility in stabilizing diverse coordination environments.
Table 1: Denticity and Coordination Modes of EDTA in Magnesium Complexes
| Complex Form | Denticity | Additional Ligands | Coordination Number | Source |
|---|---|---|---|---|
| [Mg(EDTA)]²⁻ | 6 | None | 6 | |
| [Mg(EDTA)OH₂]²⁻ | 6 | 1 H₂O | 7 | |
| [Mg(H₂O)₆]²⁺ | 0 | 6 H₂O | 6 |
The binding mode is further influenced by pH and counterions. At neutral to alkaline pH, EDTA’s carboxyl groups are fully deprotonated, maximizing denticity. In acidic conditions, protonation of carboxylates reduces denticity, as seen in transitional complexes where EDTA acts as a tetradentate or pentadentate ligand.
Octahedral Coordination Geometry in Magnesium Chelates: Crystallographic Insights
Crystallographic studies provide atomic-resolution insights into magnesium-EDTA coordination geometry. In Mg₂EDTA·9H₂O, the anion [Mg(EDTA)OH₂]²⁻ exhibits a pentagonal bipyramidal geometry, with the magnesium ion surrounded by five donor atoms from EDTA (two nitrogen, three oxygen) and two axial positions occupied by one EDTA oxygen and one water molecule. This heptacoordination is atypical for magnesium, which commonly adopts octahedral geometry.
In contrast, the cation [Mg(H₂O)₆]²⁺ within the same crystal structure displays near-perfect octahedral symmetry, with Mg–O bond lengths averaging 2.061 Å and O–Mg–O angles deviating less than 1.2° from ideal 90° values. The disparity between the cation and anion geometries highlights EDTA’s capacity to distort metal coordination spheres through its rigid, pre-organized binding pockets.
Key Crystallographic Parameters
- Mg–O (carboxylate) bond lengths : 2.11–2.23 Å
- Mg–N bond lengths : 2.31–2.34 Å
- Axial Mg–O (water) bond length : 2.15 Å
These bond lengths suggest stronger interactions with carboxylate oxygens compared to amine nitrogens, consistent with the higher electronegativity of oxygen. The pentagonal bipyramidal geometry in [Mg(EDTA)OH₂]²⁻ introduces strain, as evidenced by deviations from ideal bond angles in the equatorial plane. Such distortions are mitigated by hydrogen-bonding networks between coordinated water molecules and adjacent EDTA carboxylates.
Comparative Analysis of EDTA vs. Alternative Polydentate Ligands for Magnesium Sequestration
EDTA’s efficacy as a magnesium-sequestering agent stems from its high denticity and conformational flexibility. Compared to DCTA, a structurally rigid analogue derived from cyclohexanediamine, EDTA forms more stable complexes with magnesium (log K = 8.7 for EDTA vs. 7.5 for DCTA). This stability arises from EDTA’s ability to adjust its binding mode to accommodate metal ion size and charge density.
Table 2: Stability Constants (log K) of Magnesium Complexes
| Ligand | Denticity | log K (Mg²⁺) | Source |
|---|---|---|---|
| EDTA | 6 | 8.7 | |
| DCTA | 6 | 7.5 | |
| Nitrilotriacetate (NTA) | 4 | 5.4 |
Nitrilotriacetate (NTA), a tetradentate ligand, exhibits significantly lower affinity for magnesium due to its reduced denticity and simpler structure. Similarly, iminodiacetate (IDA), a bidentate ligand, fails to form stable magnesium complexes under physiological conditions. EDTA’s superiority is further evident in its kinetic inertness; once formed, magnesium-EDTA complexes resist ligand substitution reactions, making EDTA ideal for applications requiring long-term metal ion stabilization.
Spectroscopic studies on Mn₃O₄ nanoparticles modified with EDTA reveal that ligand binding alters the electronic structure of metal centers, enhancing catalytic activity in redox reactions. While these findings pertain to manganese, they suggest broader implications for EDTA’s role in modulating the reactivity of magnesium-containing catalysts.
Properties
Molecular Formula |
C10H20Mg2N2O8 |
|---|---|
Molecular Weight |
344.89 g/mol |
IUPAC Name |
dimagnesium;ethane-1,2-diamine;tetraacetate |
InChI |
InChI=1S/C2H8N2.4C2H4O2.2Mg/c3-1-2-4;4*1-2(3)4;;/h1-4H2;4*1H3,(H,3,4);;/q;;;;;2*+2/p-4 |
InChI Key |
WLIGJEYZMAJVGP-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].C(CN)N.[Mg+2].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Route
The synthesis of this magnesium complex generally involves the following steps:
- Dissolution of Ethylenediaminetetraacetic Acid (EDTA): EDTA is dissolved in water to create an aqueous solution.
- Addition of Magnesium Salt: Magnesium chloride or magnesium oxide is introduced to the solution.
- Addition of Disodium Salt: Disodium hydroxide or disodium carbonate is added to adjust pH and facilitate chelation.
- Reaction Conditions: The mixture is heated and stirred under controlled temperature (typically between 70°C and 150°C) and pH conditions until the complex forms completely.
- Isolation: The product is purified by filtration to remove any insoluble impurities, followed by crystallization or drying to obtain the solid chelate.
Industrial Production Method
Industrial synthesis scales up the laboratory method with optimized parameters for yield and purity:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of EDTA Sodium Salt | EDTA is reacted with sodium hydroxide in water; molar ratio EDTA:NaOH typically 1:1.5–5.0 |
| 2 | Complexation with Magnesium Salt | Magnesium oxide or basic magnesium carbonate is added; molar ratio EDTA:Mg salt ~1:0.1–1.1 |
| 3 | Reaction | Stirring at 70–150°C for 0.5–5 hours |
| 4 | Removal of Inorganic Salts | Filtration and separation of insoluble salts |
| 5 | Concentration and Drying | Concentration of liquid product and drying to obtain solid chelate with purity ≥95% |
This process reduces water usage and inorganic salt byproducts compared to older methods, improving economic efficiency and product purity.
Detailed Reaction Parameters and Ratios
The preparation involves precise molar ratios and reaction conditions to optimize yield and purity. The following table summarizes key parameters from research and patent data:
| Component | Molar Ratio Range | Reaction Temperature (°C) | Reaction Time (hours) | Notes |
|---|---|---|---|---|
| Ethylenediaminetetraacetic acid (EDTA) | 1 | 70–150 | 0.5–5 | Base ligand |
| Sodium hydroxide (NaOH) | 1.5–5.0 | - | - | Converts EDTA to sodium salt |
| Magnesium oxide or basic magnesium carbonate | 0.1–1.1 | - | - | Metal source |
| Water | 10–200 (volume ratio) | - | - | Solvent, minimized for concentration |
| pH | Controlled alkaline | - | - | Essential for complex stability |
The reaction typically proceeds with stirring to ensure homogeneity. After completion, the inorganic salts formed are filtered out, and the product is concentrated and dried to yield a high-purity chelate.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Laboratory Method | Industrial Method |
|---|---|---|
| Magnesium Source | Magnesium chloride or oxide | Magnesium oxide or basic magnesium carbonate |
| Sodium Source | Disodium hydroxide or carbonate | Sodium hydroxide |
| Reaction Scale | Small-scale, batch | Large-scale, continuous or batch |
| Temperature Control | Moderate heating (70–150°C) | Precise temperature and pH control |
| Purification | Filtration and crystallization | Filtration, concentration, drying for ≥95% purity |
| Water Usage | Moderate | Reduced to increase product concentration |
| Byproducts | Some inorganic salts | Minimal inorganic salts due to optimized conditions |
| Cost Efficiency | Moderate | Improved via reduced reagent usage and water |
Summary Table of Preparation Data
Chemical Reactions Analysis
Types of Reactions
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized magnesium complexes, while reduction can yield reduced forms of the compound. Substitution reactions produce new complexes with different ligands .
Scientific Research Applications
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metal-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a magnesium supplement and in drug delivery systems.
Mechanism of Action
The mechanism of action of Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) involves its ability to chelate magnesium ions, stabilizing them in a specific coordination environment. This chelation enhances the reactivity and stability of the magnesium ions, allowing them to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Magnesium EDTA Complexes
- Magnesium EDTA (CAS 15708-48-2) : This compound, with the formula C₁₀H₁₄MgN₂O₈ , is a closely related EDTA derivative. Unlike the magnesate(2−) complex, it is a neutral species where magnesium is fully integrated into the EDTA ligand. It is utilized in water treatment to inhibit scale formation and in agriculture to correct magnesium deficiencies .
- Disodium Magnesium EDTA (CAS 14402-88-1) : This salt form includes sodium counterions, enhancing solubility in aqueous systems. It is employed in cosmetics and pharmaceuticals for its metal-chelating and antioxidant properties .
Simpler Magnesium Chelates
- Magnesium Glycinate (Bis(glycinato-N,O)magnesium, CAS 14783-68-7) : A bis-chelate where magnesium is coordinated by two glycinate ligands (C₄H₈MgN₂O₄). This compound lacks the multidentate coordination of EDTA derivatives, resulting in lower thermodynamic stability. It is primarily used in dietary supplements due to its high bioavailability and gentle gastrointestinal effects .
Transition Metal Analogues
EDTA-like complexes with transition metals exhibit distinct properties based on the metal’s oxidation state and ligand-field effects:
Lanthanide Complexes
- Gadopentetate Dimeglumine (CAS 80529-93-7): A gadolinium-EDTA derivative (C₂₈H₅₄GdN₅O₂₀) used as an MRI contrast agent. The paramagnetic Gd³⁺ ion enhances proton relaxation rates in tissues, providing diagnostic imaging contrast. This application highlights the versatility of EDTA-like ligands in biomedical contexts .
Biological Activity
Magnesium [n,N'-ethylenebis[n-(carboxymethyl)glycinato]-N,N',o,o',on,on']magnesate(2-) (CAS Number: 39377-66-7) is a complex magnesium salt that has garnered attention for its potential biological activities. This compound, often referred to as a chelating agent, is structurally designed to enhance magnesium bioavailability and therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHMgNO |
| Molecular Weight | 344.884 g/mol |
| CAS Number | 39377-66-7 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The compound's structure features a central magnesium ion coordinated by an ethylenebis[N-(carboxymethyl)glycinate] ligand, which enhances its solubility and stability in biological systems.
Cardiovascular Health
Recent studies have highlighted the role of magnesium compounds in cardiovascular health. A randomized controlled trial indicated that magnesium oxide (MgO), while not directly studying the ethylenebis compound, demonstrated significant effects on slowing coronary artery calcification (CAC) in patients with chronic kidney disease (CKD). The study reported a median change in CAC score of 11.3% for the MgO group compared to 39.5% for the control group, suggesting that magnesium may inhibit vascular calcification processes .
Chelation and Detoxification
Magnesium chelates heavy metals and other toxins, facilitating their excretion from the body. This property is particularly relevant in cases of heavy metal poisoning, where magnesium's ability to bind with toxic ions can mitigate adverse effects. The ethylenebis ligand enhances this chelation process, making it a potential candidate for detoxification therapies.
Anti-inflammatory Properties
Magnesium has been shown to exert anti-inflammatory effects in various models. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and diabetes. The ethylenebis compound may contribute to these effects through its influence on cytokine production and immune response modulation.
Case Studies
- Chronic Kidney Disease (CKD) : A study involving CKD patients demonstrated that magnesium supplementation could slow CAC progression, highlighting the importance of magnesium in managing cardiovascular risks associated with kidney dysfunction .
- Heavy Metal Toxicity : In animal models, magnesium complexes have been used to reduce lead toxicity, showcasing their potential in clinical settings for detoxification .
Q & A
Basic: What synthetic methodologies are recommended for preparing magnesium ethylenediaminetetraacetate (Mg-EDTA) complexes?
Mg-EDTA complexes are typically synthesized via ligand substitution reactions. A common approach involves reacting magnesium salts (e.g., MgCl₂) with disodium or dipotassium EDTA salts under controlled pH (8–10) to facilitate chelation. For example, dipotassium magnesium ethylenediaminetetraacetate can be prepared by mixing Mg²⁺ ions with EDTA dipotassium salt in aqueous solution, followed by crystallization . Key parameters include temperature (25–60°C), stoichiometric ratios (1:1 Mg:EDTA), and exclusion of competing ions (e.g., Ca²⁺) to ensure purity .
Advanced: How do variations in pH and counterions affect the coordination geometry of Mg-EDTA?
The Mg²⁺ ion in EDTA complexes adopts an octahedral geometry, but protonation states of the EDTA ligand (e.g., H₂EDTA²⁻ vs. EDTA⁴⁻) influence binding modes. At pH < 6, partial protonation of carboxylate groups reduces chelation efficiency, leading to mixed-ligand complexes. Counterions (Na⁺, K⁺) impact solubility and crystallinity: dipotassium salts (e.g., CAS 14025-21-9) exhibit higher aqueous solubility (~500 g/L at 20°C) compared to disodium analogs due to ion-pairing effects . X-ray diffraction studies and IR spectroscopy (e.g., carboxylate stretching at 1600–1650 cm⁻¹) are critical for validating structural changes .
Basic: What spectroscopic techniques are most effective for characterizing Mg-EDTA complexes?
- IR/Raman Spectroscopy : Identifies carboxylate (COO⁻) stretching vibrations (~1600 cm⁻¹) and Mg–N bond signatures (~450 cm⁻¹) .
- UV-Vis : Mg-EDTA lacks d-d transitions but can be analyzed indirectly via competitive assays with transition metals (e.g., displacement of Fe³⁺ monitored at 245 nm) .
- NMR : ¹³C NMR detects EDTA backbone carbons (δ 55–65 ppm for CH₂ groups), while ²⁵Mg NMR (though low sensitivity) can probe Mg coordination .
Advanced: How does Mg-EDTA stability compare to other divalent metal-EDTA complexes (e.g., Zn²⁺, Cu²⁺) under oxidative conditions?
Mg-EDTA exhibits lower thermodynamic stability (log K ~ 8.6) compared to Zn-EDTA (log K ~ 16.5) or Cu-EDTA (log K ~ 18.8), making it susceptible to ligand displacement in competitive environments. Under oxidative conditions (e.g., H₂O₂), Mg-EDTA degrades faster than transition metal analogs due to weaker metal-ligand bonds. Stability constants and redox titrations are essential for comparative analysis .
Basic: What are the solubility and stability profiles of Mg-EDTA in aqueous solutions?
Mg-EDTA disodium salt (CAS 14402-88-1) is highly water-soluble (>300 g/L at 20°C) but insoluble in organic solvents. Stability is pH-dependent: optimal between pH 6–10. At pH < 4, protonation leads to precipitation. Thermal stability exceeds 300°C, making it suitable for high-temperature applications .
Advanced: What role does Mg-EDTA play in modulating enzymatic activity in in vitro assays?
Mg-EDTA is used to buffer free Mg²⁺ concentrations in enzymatic studies (e.g., ATPases) without interfering with transition metal cofactors. Its low binding affinity allows precise control of [Mg²⁺] via competitive titration with EDTA. Calorimetric assays (ITC) validate binding constants, while kinetic studies require correction for Mg-EDTA buffering effects .
Basic: How should researchers handle discrepancies in reported CAS numbers or molecular weights for Mg-EDTA derivatives?
Cross-referencing regulatory databases (e.g., ECHA, TSCA) is critical. For example:
- Disodium Mg-EDTA : CAS 14402-88-1, MW 358.50
- Dipotassium Mg-EDTA : CAS 68015-77-0, MW 429.96
Discrepancies arise from hydration states or counterion variations. Always verify via elemental analysis or mass spectrometry .
Advanced: Can Mg-EDTA be utilized as a catalyst in green chemistry applications?
Mg-EDTA’s weak Lewis acidity limits catalytic utility compared to transition metals. However, it shows promise in photo-Fenton-like reactions when combined with Fe³⁺/H₂O₂, where it stabilizes reactive oxygen species. EPR spectroscopy tracks radical formation (e.g., •OH), while kinetic modeling quantifies synergistic effects .
Basic: What safety protocols are recommended for handling Mg-EDTA in laboratory settings?
- Hazards : Xi (irritant); causes eye/skin/respiratory irritation (R36/37/38).
- Protection : Use gloves (nitrile), goggles, and fume hoods.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap .
Advanced: How do computational methods (e.g., DFT) enhance understanding of Mg-EDTA’s electronic structure?
Density functional theory (DFT) simulations model Mg²⁺–EDTA charge distribution and bond lengths. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
